n-Acetyl-n-hydroxy-l-ornithine

Vue d'ensemble

Description

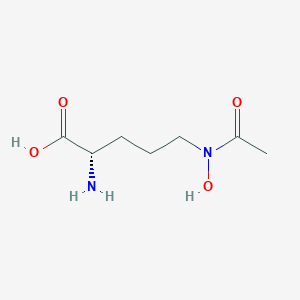

n-Acetyl-n-hydroxy-l-ornithine is a derivative of l-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of an acetyl group and a hydroxyl group attached to the nitrogen atom of the ornithine molecule. It is known for its metal-chelating properties and is often found in siderophores, which are molecules that bind and transport iron in microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of n-acetyl-n-hydroxy-l-ornithine typically involves the hydroxylation of l-ornithine followed by acetylation. One common method includes the use of flavin-dependent monooxygenases to hydroxylate l-ornithine, forming n-hydroxy-l-ornithine. This intermediate is then acetylated using acetic anhydride or acetyl chloride under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the hydroxylation and acetylation steps, allowing for efficient and scalable production .

Analyse Des Réactions Chimiques

Types of Reactions

n-Acetyl-n-hydroxy-l-ornithine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to n-acetyl-l-ornithine.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as n-acetyl-l-ornithine, n-hydroxy-l-ornithine, and other acylated forms .

Applications De Recherche Scientifique

n-Acetyl-n-hydroxy-l-ornithine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and metal-chelating agents.

Biology: The compound is studied for its role in microbial iron acquisition and metabolism.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron-related disorders.

Industry: It is utilized in the production of siderophores for agricultural and environmental applications

Mécanisme D'action

The primary mechanism of action of n-acetyl-n-hydroxy-l-ornithine involves its ability to chelate metal ions, particularly iron. This chelation process is facilitated by the hydroxyl and acetyl groups, which form stable complexes with metal ions. These complexes are then transported across cell membranes, aiding in iron uptake and homeostasis in microorganisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

n-Acetyl-l-ornithine: Lacks the hydroxyl group, making it less effective in metal chelation.

n-Hydroxy-l-ornithine: Lacks the acetyl group, which affects its stability and reactivity.

n-Acetyl-n-hydroxy-dl-ornithine: A racemic mixture with different stereochemical properties

Uniqueness

n-Acetyl-n-hydroxy-l-ornithine is unique due to its dual functional groups, which enhance its metal-chelating ability and stability. This makes it particularly valuable in applications requiring efficient and selective metal ion binding .

Activité Biologique

n-Acetyl-n-hydroxy-l-ornithine (NAO) is a derivative of l-ornithine, an amino acid that plays a critical role in various biological processes, including protein synthesis, polyamine production, and the urea cycle. The biological activity of NAO is largely attributed to its involvement in bacterial metabolism and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of NAO, supported by data tables, case studies, and detailed research findings.

1. Role in Bacterial Metabolism

NAO is primarily involved in the arginine biosynthetic pathway in bacteria. The enzyme Nα-acetyl-l-ornithine deacetylase (ArgE) catalyzes the conversion of NAO to l-ornithine, which is essential for bacterial growth and survival. This process is crucial as l-ornithine serves as a precursor for arginine and polyamines, which are vital for cellular functions such as DNA replication and cell division .

2. Inhibition of ArgE

Research has shown that various derivatives of ornithine, including NAO, exhibit inhibitory effects on ArgE. A study reported that several synthesized ornithine derivatives demonstrated moderate inhibitory potency with IC50 values in the micromolar range against ArgE from Escherichia coli (Table 1) . This inhibition can disrupt the arginine biosynthetic pathway, offering a potential strategy for developing antibacterial agents.

| Compound | IC50 (µM) |

|---|---|

| Nα-acetyl-l-ornithine | 58.7 |

| Captopril | 50.1 |

| Phenylboronic acid derivative | 37.1 |

The mechanism by which NAO exerts its biological activity involves its conversion to l-ornithine through enzymatic action by ArgE. This reaction not only facilitates the production of l-ornithine but also impacts the levels of nitric oxide (NO) within bacterial cells, as arginase competes with nitric oxide synthase (NOS) for arginine . The modulation of NO levels is significant as NO acts as a signaling molecule and has cytotoxic properties against pathogens.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial properties of NAO against various bacterial strains. Results indicated that NAO exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized several analogs of NAO to assess their inhibitory effects on ArgE. The findings revealed that modifications to the acetyl group significantly enhanced inhibitory potency, indicating that structural variations can lead to more effective inhibitors .

Therapeutic Potential

The inhibition of ArgE presents a promising avenue for developing novel antibiotics targeting pathogenic bacteria that rely on this enzyme for survival. Given that mammals do not express ArgE, inhibitors targeting this enzyme may provide selective toxicity towards bacteria while sparing human cells .

Propriétés

IUPAC Name |

(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-5(10)9(13)4-2-3-6(8)7(11)12/h6,13H,2-4,8H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHSHCYVQASCO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940440 | |

| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-01-3, 37552-50-4 | |

| Record name | delta-N-Acetyl-delta-N-hydroxy-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Ornithine, N(sup 5)-acetyl-N(sup 5)-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-Acetyl-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.